REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]C.[CH:12]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])OCC.[N+]([O-])([O-])=O.[NH4+]>C(O)C>[CH2:20]([O:19][CH:12]([O:16][CH2:17][CH3:18])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
316 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)=O
|
Name
|
|
Quantity
|
354 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 20 ml
|
Type
|
CUSTOM
|
Details
|
The resulting product was quenched with 32 g sodium methoxide
|
Type
|
DISTILLATION
|
Details
|
distilled at 170° C. at 8.0 mm Hg pressure
|
Type
|
CUSTOM
|
Details
|
Then, into a 2 liter reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, heating
|
Type
|
ADDITION
|
Details
|
mantle, addition funnel, vacuum apparatus
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser the following ingredients
|
Type
|
ADDITION
|
Details
|
are added at 20°
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCCCCCCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |